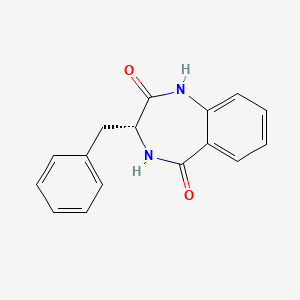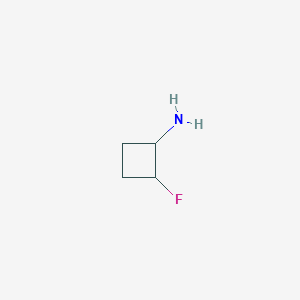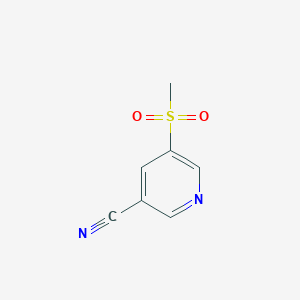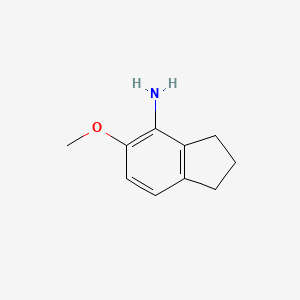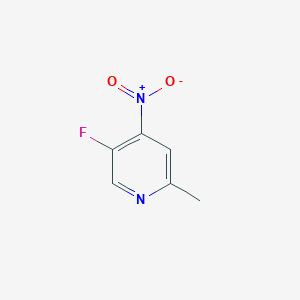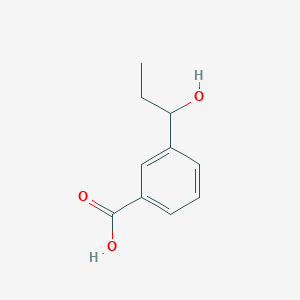
3-(1-Hydroxypropyl)benzoic acid
Vue d'ensemble
Description
3-(1-Hydroxypropyl)benzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where a hydroxypropyl group is attached to the benzene ring
Applications De Recherche Scientifique
3-(1-Hydroxypropyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s structurally similar to benzoic acid , which is known to have antimicrobial properties and is widely used as a food preservative . It’s also known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Mode of Action
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it’s used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Biochemical Pathways
Benzoic acid, a structurally similar compound, is known to be converted into p-hydroxybenzoic acid through hydroxylation by the cytochrome p450 enzyme, benzoate-4-monooxygenase (bpha), and its partner nadph-cytochrome p450 reductase (cpra) .
Pharmacokinetics
The pharmacokinetics of benzoic acid, a structurally similar compound, involve conjugation to glycine in the liver and excretion as hippuric acid . This process may influence the bioavailability of the compound.
Result of Action
Benzoic acid, a structurally similar compound, is known to have antimicrobial properties and is widely used as a food preservative . It’s also known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Action Environment
The action of benzoic acid, a structurally similar compound, is known to be influenced by factors such as ph and temperature .
Analyse Biochimique
Biochemical Properties
3-(1-Hydroxypropyl)benzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase. These interactions help in modulating the antioxidant capacity of cells. Additionally, this compound can bind to certain proteins, influencing their structure and function. This compound also participates in hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound has been shown to affect cellular proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant capacity and reducing inflammation . Its stability and efficacy may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant capacity and reduce inflammation without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, such as liver damage and oxidative stress . Threshold effects have been noted, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of aromatic compounds. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into various metabolites . These metabolic pathways are essential for the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s cellular effects and bioavailability .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the mitochondria, where it influences mitochondrial function and oxidative stress responses . The localization of this compound is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid with propylene oxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the hydroxypropyl group to the benzene ring.
Another method involves the use of a Grignard reagent. In this approach, a Grignard reagent, such as propylmagnesium bromide, is reacted with methyl benzoate. The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxypropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(1-Carboxypropyl)benzoic acid.
Reduction: The compound can be reduced to form 3-(1-Propyl)benzoic acid.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(1-Carboxypropyl)benzoic acid
Reduction: 3-(1-Propyl)benzoic acid
Substitution: Various substituted benzoic acids, depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: The parent compound, lacking the hydroxypropyl group.
3-(1-Carboxypropyl)benzoic acid: An oxidized derivative.
3-(1-Propyl)benzoic acid: A reduced derivative.
Uniqueness
3-(1-Hydroxypropyl)benzoic acid is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and physical properties This group enhances the compound’s solubility and reactivity, making it valuable in various applications
Propriétés
IUPAC Name |
3-(1-hydroxypropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWUBWBZKGEFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-](/img/structure/B3109967.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-](/img/structure/B3109972.png)
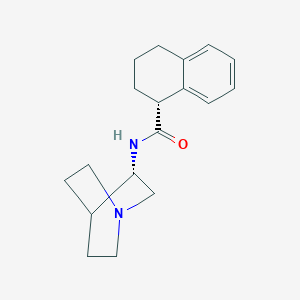
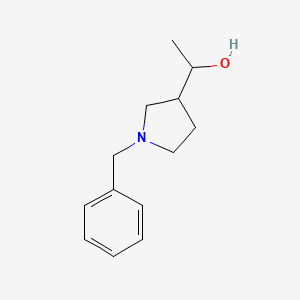
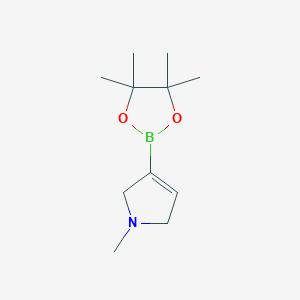
![[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine](/img/structure/B3109994.png)

